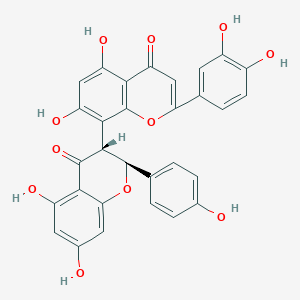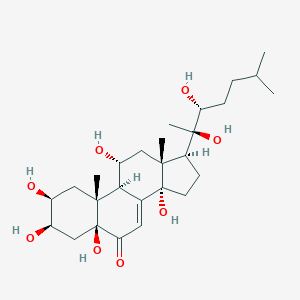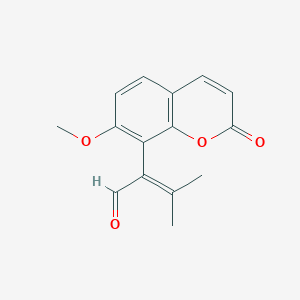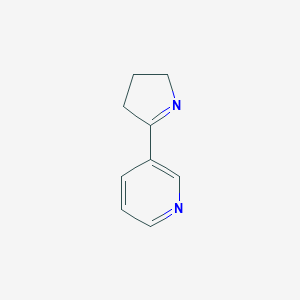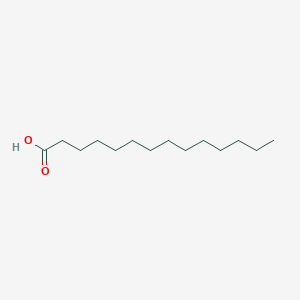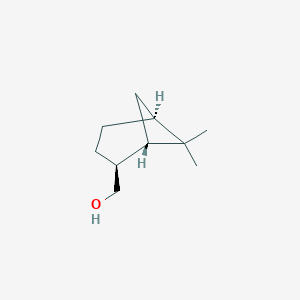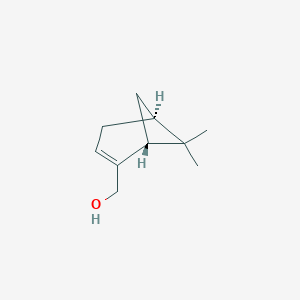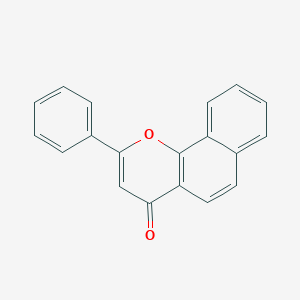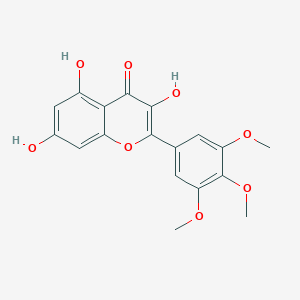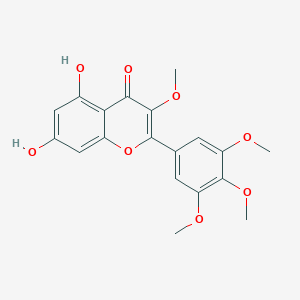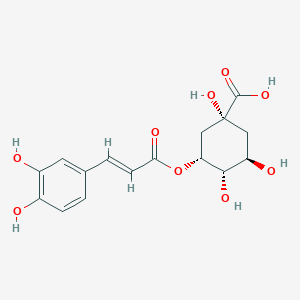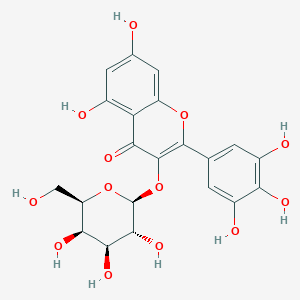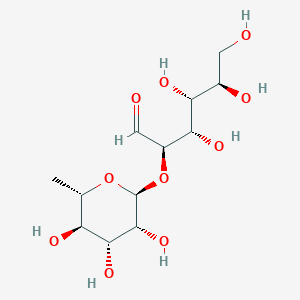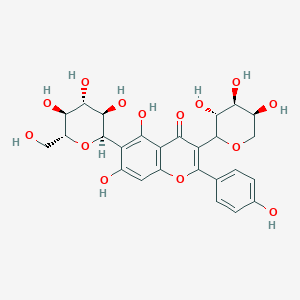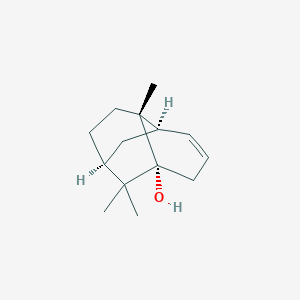
(+)-Norpatchoulenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Norpatchoulenol is a chemical compound that belongs to the family of bicyclic sesquiterpenoids. It is a colorless, odorless, and viscous liquid that is commonly used in scientific research. (+)-Norpatchoulenol has been studied for its potential use in various applications, including as a flavor and fragrance agent, as well as in the development of new drugs.
Wirkmechanismus
The mechanism of action of (+)-Norpatchoulenol is not fully understood. However, studies have shown that it exhibits its biological activities through various pathways, including the inhibition of pro-inflammatory cytokines and the induction of apoptosis in cancer cells. (+)-Norpatchoulenol has also been shown to modulate the activity of various enzymes and receptors, including COX-2, NF-kB, and PPAR-gamma.
Biochemische Und Physiologische Effekte
Studies have shown that (+)-Norpatchoulenol exhibits various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. (+)-Norpatchoulenol has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, it has been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (+)-Norpatchoulenol in lab experiments include its potential therapeutic properties, its ability to modulate various enzymes and receptors, and its antimicrobial activity. However, there are also limitations to using (+)-Norpatchoulenol in lab experiments. Its complex synthesis process and high cost make it difficult to obtain in large quantities. In addition, its potential toxicity and lack of long-term safety data make it challenging to use in clinical trials.
Zukünftige Richtungen
There are several future directions for the study of (+)-Norpatchoulenol. One area of research is the development of new drugs based on its potential therapeutic properties. Another area of research is the investigation of its mechanism of action and its ability to modulate various enzymes and receptors. Additionally, more studies are needed to evaluate its long-term safety and potential toxicity. Overall, the study of (+)-Norpatchoulenol has the potential to lead to the development of new therapies for various diseases and conditions.
Synthesemethoden
(+)-Norpatchoulenol can be synthesized through a multi-step process, starting with the reaction of beta-pinene with sulfuric acid to form pinene sulfate. The pinene sulfate is then reacted with sodium hydroxide to produce pinene oxide, which is further reacted with sodium borohydride to yield (+)-norpatchoulenol. The synthesis process of (+)-norpatchoulenol is complex and requires careful attention to detail to ensure the purity and quality of the final product.
Wissenschaftliche Forschungsanwendungen
(+)-Norpatchoulenol has been studied extensively for its potential use in various scientific research applications. It is commonly used as a flavor and fragrance agent in the food and beverage industry. (+)-Norpatchoulenol is also used in the development of new drugs due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antimicrobial, and antitumor activities, making it a promising candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
41429-52-1 |
|---|---|
Produktname |
(+)-Norpatchoulenol |
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
(1S,3R,7R,8R)-2,2,8-trimethyltricyclo[5.3.1.03,8]undec-5-en-3-ol |
InChI |
InChI=1S/C14H22O/c1-12(2)10-6-8-13(3)11(9-10)5-4-7-14(12,13)15/h4-5,10-11,15H,6-9H2,1-3H3/t10-,11-,13+,14+/m0/s1 |
InChI-Schlüssel |
OSQSDJNIURJARY-CDGCEXEKSA-N |
Isomerische SMILES |
C[C@@]12CC[C@H]3C[C@@H]1C=CC[C@]2(C3(C)C)O |
SMILES |
CC1(C2CCC3(C1(CC=CC3C2)O)C)C |
Kanonische SMILES |
CC1(C2CCC3(C1(CC=CC3C2)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



